![molecular formula C6H3ClN3O- B14039956 7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
7-chloroimidazo[1,2-c]pyrimidin-5-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloroimidazo[1,2-c]pyrimidin-5-olate is a heterocyclic compound with the molecular formula C6H4ClN3O. It is known for its unique structure, which combines an imidazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloroimidazo[1,2-c]pyrimidin-5-olate typically involves the reaction of 5,7-dichloroimidazo[1,2-c]pyrimidine with morpholine in a solvent mixture of dichloromethane and ethanol at 0°C. The reaction mixture is stirred at room temperature for 2 hours, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloroimidazo[1,2-c]pyrimidin-5-olate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Functionalization Reactions: The imidazole and pyrimidine rings can be functionalized to introduce new functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced forms with different oxidation states.
Wissenschaftliche Forschungsanwendungen
7-Chloroimidazo[1,2-c]pyrimidin-5-olate has diverse applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of azabenzimidazoles, which are potent ATR inhibitors with applications in oncology.
Material Science: The compound shows potential in optoelectronic devices, sensors, and emitters for confocal microscopy and imaging.
Organic Synthesis: It serves as a starting material for the synthesis of other heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 7-chloroimidazo[1,2-c]pyrimidin-5-olate involves its interaction with molecular targets such as ATR (ataxia telangiectasia and Rad3-related protein). By inhibiting ATR, the compound can interfere with DNA damage response pathways, making it a valuable tool in cancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloroimidazo[1,2-a]pyrimidin-5-olate
- 5,7-Dichloroimidazo[1,2-c]pyrimidine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
7-Chloroimidazo[1,2-c]pyrimidin-5-olate stands out due to its specific substitution pattern and the presence of both imidazole and pyrimidine rings. This unique structure contributes to its diverse reactivity and wide range of applications in scientific research .
Eigenschaften
Molekularformel |
C6H3ClN3O- |
|---|---|
Molekulargewicht |
168.56 g/mol |
IUPAC-Name |
7-chloroimidazo[1,2-c]pyrimidin-5-olate |
InChI |
InChI=1S/C6H4ClN3O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,(H,9,11)/p-1 |
InChI-Schlüssel |
MORDDYJPVSRHAG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CN2C(=N1)C=C(N=C2[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


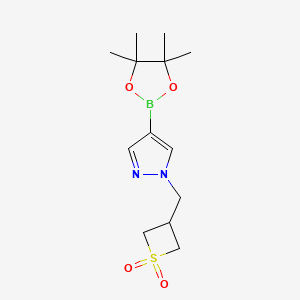
![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)
![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)
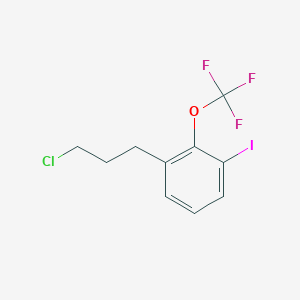
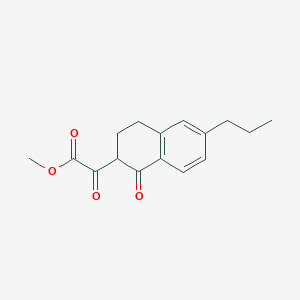
![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)
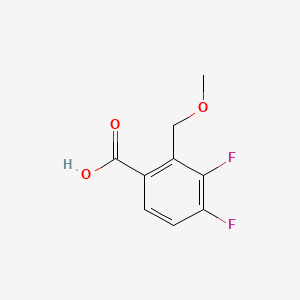


![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)
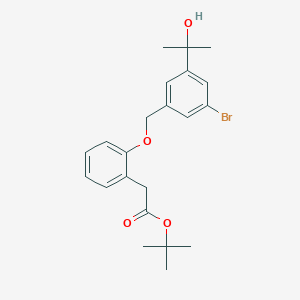
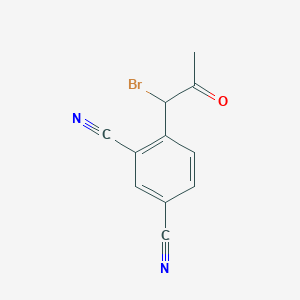
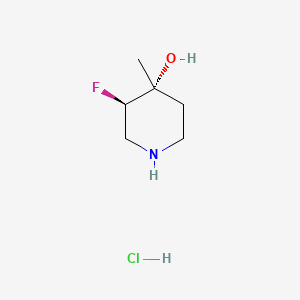
![Tert-butyl 4-((4-amino-3-iodo-1H-pyrazolo[3,4-D]pyrimidin-1-YL)methyl)piperidine-1-carboxylate](/img/structure/B14039942.png)
